molecular formula C72H56N2Si2 B13884502 N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline

N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline

Cat. No.: B13884502
M. Wt: 1005.4 g/mol
InChI Key: WTOGIEUVUAJWLK-UHFFFAOYSA-N
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Description

“N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline” is a complex organic compound characterized by its multiple phenyl and triphenylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as triphenylsilyl-substituted anilines, followed by coupling reactions to form the final product. Common reagents used in these reactions include organosilicon compounds, aniline derivatives, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or sulfonyl groups into the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of “N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline” depends on its specific application. In organic electronics, the compound may function as a charge transport material, facilitating the movement of electrons or holes through its conjugated system. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylamine: A simpler compound with similar structural features.

    Triphenylsilyl-substituted anilines: Compounds with similar functional groups but different substitution patterns.

Uniqueness

“N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline” is unique due to its multiple triphenylsilyl groups, which can impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C72H56N2Si2

Molecular Weight

1005.4 g/mol

IUPAC Name

N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline

InChI

InChI=1S/C72H56N2Si2/c1-9-25-59(26-10-1)73(63-49-53-71(54-50-63)75(65-29-13-3-14-30-65,66-31-15-4-16-32-66)67-33-17-5-18-34-67)61-45-41-57(42-46-61)58-43-47-62(48-44-58)74(60-27-11-2-12-28-60)64-51-55-72(56-52-64)76(68-35-19-6-20-36-68,69-37-21-7-22-38-69)70-39-23-8-24-40-70/h1-56H

InChI Key

WTOGIEUVUAJWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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